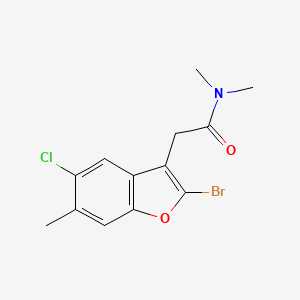![molecular formula C23H31N3 B5318438 (4-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B5318438.png)
(4-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine, also known as Compound X, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (4-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine X is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. This compound X has been shown to act as a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It has also been shown to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood, motivation, and attention.
Biochemical and Physiological Effects
This compound X has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its therapeutic effects in depression, anxiety, and pain management. It has also been shown to decrease levels of inflammatory cytokines in the brain, which may contribute to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine X in lab experiments is its potential as a multi-targeted therapeutic agent. It has been shown to have effects on several neurotransmitter systems, which may make it useful in the treatment of several different disorders. However, one limitation of using this compound X in lab experiments is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several potential future directions for research on (4-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine X. One area of research could be the development of more efficient synthesis methods to produce this compound X in larger quantities. Another area of research could be the identification of more specific targets for this compound X in the brain, which may lead to the development of more targeted therapies. Finally, research could be conducted to investigate the potential of this compound X as a treatment for other disorders, such as addiction and schizophrenia.
Métodos De Síntesis
(4-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine X can be synthesized using a multi-step process involving the reaction of several chemical reagents. The first step involves the reaction of 2,3-dimethylphenyl magnesium bromide with 4-bromo-1-butene to form 4-(2,3-dimethylphenyl)-1-butene. This intermediate is then reacted with 3-(4-piperazin-1-ylphenyl)prop-2-en-1-one to form this compound X.
Aplicaciones Científicas De Investigación
(4-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine X has been studied for its potential therapeutic applications in several areas, including cancer treatment, pain management, and neurological disorders. In cancer research, this compound X has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In pain management, this compound X has been shown to have analgesic effects in animal models of chronic pain. In neurological disorders, this compound X has been studied for its potential as a treatment for depression and anxiety.
Propiedades
IUPAC Name |
4-[(E)-3-[4-(2,3-dimethylphenyl)piperazin-1-yl]prop-1-enyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3/c1-19-7-5-9-23(20(19)2)26-17-15-25(16-18-26)14-6-8-21-10-12-22(13-11-21)24(3)4/h5-13H,14-18H2,1-4H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYISLRSDYNJVMW-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC=CC3=CC=C(C=C3)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C/C=C/C3=CC=C(C=C3)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5318367.png)
![2,6-dihydroxy-N-[2-(propylthio)ethyl]benzamide](/img/structure/B5318373.png)
![N-methyl-N-[(5-{[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl}-2-furyl)methyl]methanesulfonamide](/img/structure/B5318379.png)
![(3S*,4S*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-pyrrolidinol](/img/structure/B5318386.png)


![N-[(cyanoamino)(imino)methyl]-4-methylbenzenesulfonamide](/img/structure/B5318399.png)
methylene]amino}sulfonyl)benzoate](/img/structure/B5318416.png)
![2-[2-(3,4-dichlorophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5318431.png)

![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5318448.png)
![3-{[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B5318468.png)
![2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5318474.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(1-naphthyl)vinyl]benzamide](/img/structure/B5318478.png)